molecular formula C8H18O2 B8322004 5-Propyloxy-pentan-2-ol

5-Propyloxy-pentan-2-ol

Cat. No.: B8322004
M. Wt: 146.23 g/mol
InChI Key: GYPYPRPIIASIMF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Propyloxy-pentan-2-ol (CAS: Not explicitly provided in evidence) is a secondary alcohol with the molecular formula C₈H₁₈O₂. Structurally, it consists of a pentan-2-ol backbone substituted with a propyloxy group at the 5-position. This compound is of interest in organic synthesis, particularly as a solvent or intermediate in the production of surfactants, plasticizers, or specialty chemicals. Its physicochemical properties, such as boiling point, solubility, and polarity, are influenced by the ether linkage and hydroxyl group, making it moderately hydrophilic compared to fully aliphatic ethers.

The safety data sheets (–2) refer to a structurally distinct compound, 5-Hydroxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid (CAS: 85535-47-3), which is a carboxylic acid derivative with a tert-butoxycarbonyl (Boc) protected amine group. This discrepancy highlights the need for caution when interpreting chemical identifiers.

Properties

Molecular Formula

C8H18O2

Molecular Weight

146.23 g/mol

IUPAC Name

5-propoxypentan-2-ol

InChI

InChI=1S/C8H18O2/c1-3-6-10-7-4-5-8(2)9/h8-9H,3-7H2,1-2H3

InChI Key

GYPYPRPIIASIMF-UHFFFAOYSA-N

Canonical SMILES

CCCOCCCC(C)O

Origin of Product

United States

Comparison with Similar Compounds

Research Findings and Limitations

However, discusses thermodynamic modeling of liquid mixtures, which could theoretically apply to understanding its behavior in solutions. For example, the Renon-Prausnitz local composition model might predict activity coefficients for mixtures involving this compound, but experimental validation would be required .

Critical Gaps :

No toxicity or safety data for this compound are available in the provided evidence.

The safety data sheets (–2) describe a different compound, emphasizing the need to verify CAS numbers and structural identifiers.

Physicochemical properties (e.g., melting point, vapor pressure) are absent, limiting quantitative comparisons.

Recommendations for Further Study

Consult authoritative databases (e.g., PubChem, Reaxys) for experimental data on this compound.

Investigate its reactivity in esterification or etherification reactions, leveraging insights from analogous alkoxy-alcohols.

Perform toxicity studies to address gaps in hazard classification.

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